1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorinated phenoxypropyl group and an oxalic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Chlorophenoxy)propyl]-3-methylpiperidine
- 1-[3-(4-Bromophenoxy)propyl]-3-methylpiperidine
- 1-[3-(4-Fluorophenoxy)propyl]-3-methylpiperidine
Uniqueness
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine stands out due to its unique combination of a chlorinated phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO.C2H2O4/c1-3-6-16-13-17(19)8-9-18(16)21-12-5-11-20-10-4-7-15(2)14-20;3-1(4)2(5)6/h3,8-9,13,15H,1,4-7,10-12,14H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLWRODXVMEGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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